molecular formula C9H9NO B1611968 4-(Hydroxymethyl)-3-methylbenzonitrile CAS No. 227094-07-7

4-(Hydroxymethyl)-3-methylbenzonitrile

Cat. No. B1611968
Key on ui cas rn: 227094-07-7
M. Wt: 147.17 g/mol
InChI Key: FWFZOFOJIGRTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802704B2

Procedure details

A mixture of (4-bromo-2-methylphenyl)methanol (603 mg, 3.0 mmol), Pd2(dba)3 (110 mg, 0.12 mmol), S-Phos (99 mg, 0.24 mmol) and zinc cyanide (421 mg, 3.6 mmol) was prepared in a mixture of DMF/water (99:1, 5 mL) under nitrogen atmosphere and heated at 130° C. for 30 minutes under microwave irradiation. The suspension was filtered through a Celite pad and the filter-cake washed with EtOAc. The filtrate was washed with water and brine. The organic phase was passed through a hydrophobic frit and the solvent evaporated in vacuo. The residue was purified by flash chromatography (silica, petrol ether/EtOAc) to give the title compound. 1H NMR (CDCl3, 400 MHz) δ 7.58-7.48 (2H, m), 7.44 (1H, s), 4.75 (2H, d, J=5.5 Hz), 2.33 (3H, s), 1.85-1.78 (1H, m).
Quantity
603 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
421 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH3:10])[CH:3]=1.COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1.[CH3:40][N:41](C=O)C.O>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[C-]#N.[Zn+2].[C-]#N>[OH:9][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([C:40]#[N:41])=[CH:3][C:4]=1[CH3:10] |f:2.3,4.5.6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
603 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)C
Name
Quantity
99 mg
Type
reactant
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Name
Quantity
110 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
zinc cyanide
Quantity
421 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a Celite pad
WASH
Type
WASH
Details
the filter-cake washed with EtOAc
WASH
Type
WASH
Details
The filtrate was washed with water and brine
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica, petrol ether/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
OCC1=C(C=C(C#N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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